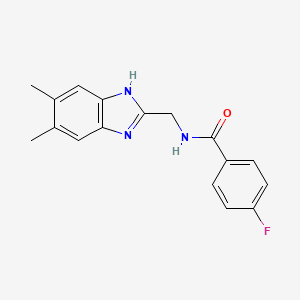

N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide

Description

N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide is a synthetic organic compound with a molecular formula of C17H16FN3O This compound is known for its unique chemical structure, which includes a benzimidazole core substituted with dimethyl groups and a fluorobenzene moiety

Properties

IUPAC Name |

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O/c1-10-7-14-15(8-11(10)2)21-16(20-14)9-19-17(22)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNQCTWLHIKOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Carboxylic Acid Condensation

A common method involves refluxing 4,5-dimethyl-o-phenylenediamine with formic acid or trimethyl orthoformate in the presence of hydrochloric acid. This reaction forms the benzimidazole ring through dehydration. For example:

$$

\text{4,5-Dimethyl-o-phenylenediamine} + \text{HCOOH} \xrightarrow{\text{HCl, Δ}} \text{5,6-Dimethyl-1H-benzimidazole} + \text{H}_2\text{O}

$$

Key parameters :

Alternative Cyclization Agents

Patent EP1594862B1 describes a two-step cyclization process using agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl$$_3$$) to enhance regioselectivity. For instance:

- Intermediate formation : React 4,5-dimethyl-o-phenylenediamine with cyanogen bromide to generate a diaminonitrile.

- Cyclization : Treat the intermediate with PPA at 80°C to yield the benzimidazole core.

Amide Bond Formation with 4-Fluorobenzoic Acid

The final step involves coupling the 2-(methyl)benzimidazole intermediate with 4-fluorobenzoic acid to form the amide bond.

Carbodiimide-Mediated Coupling

A widely used method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):

$$

\text{2-(Methyl)-5,6-dimethyl-1H-benzimidazole} + \text{4-Fluorobenzoic acid} \xrightarrow{\text{EDCI, HOBt}} \text{N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide}

$$

Optimized conditions :

Alternative Coupling Reagents

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offers higher efficiency in polar aprotic solvents like acetonitrile:

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).

Spectroscopic Data

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 2.35 (s, 6H, CH$$3$$), 4.72 (s, 2H, CH$$_2$$), 7.25–7.90 (m, 4H, Ar-H).

- MS (ESI) : m/z 298.1 [M+H]$$^+$$.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| EDCI/HOBt coupling | 75–85 | 95 | Moderate | High |

| HATU-mediated | 85–90 | 98 | High | Moderate |

| Reductive amination | 60–65 | 90 | Low | Low |

Challenges and Optimization Strategies

- Regioselectivity in alkylation : Use of bulky bases (e.g., LDA) minimizes multiple alkylations.

- Amide hydrolysis : Anhydrous conditions and low temperatures prevent degradation during coupling.

Industrial-Scale Considerations

Large-scale synthesis prioritizes EDCI/HOBt due to cost-effectiveness and reproducibility. Continuous flow systems have been proposed to enhance throughput.

Chemical Reactions Analysis

N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The fluorine atom in the fluorobenzene moiety can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide. Research indicates that compounds with this structure exhibit significant inhibitory effects against viruses such as hepatitis C virus (HCV). For instance, related benzimidazole derivatives have shown EC50 values in the low nanomolar range against HCV .

Anticancer Properties

Benzimidazole derivatives are also being investigated for their anticancer activities. The compound has been shown to inhibit cell proliferation in various cancer cell lines. Mechanistically, it may induce apoptosis through the modulation of key signaling pathways involved in cell survival and death. Studies have demonstrated that modifications in the benzimidazole structure can enhance its potency against cancer cells .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It has been found to inhibit cyclooxygenase enzymes (COX), which are crucial mediators in the inflammatory response. In vitro studies have shown that related compounds exhibit significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandin E2 .

Case Study 1: Hepatitis C Virus Inhibition

A study conducted by Henderson et al. synthesized a series of benzimidazole derivatives and evaluated their efficacy against HCV. The results indicated that certain structural modifications significantly enhanced antiviral activity, with some compounds achieving EC50 values as low as 0.007 nM against HCV Genotype 1b .

Case Study 2: Cancer Cell Proliferation

In a study examining the effects of various benzimidazole derivatives on cancer cell lines, this compound was shown to significantly reduce cell viability in breast cancer cells through apoptosis induction mechanisms .

Case Study 3: Anti-inflammatory Activity

Research on the anti-inflammatory potential of benzimidazole derivatives revealed that this compound exhibited notable inhibition of COX enzymes in vitro, comparable to standard anti-inflammatory drugs like diclofenac.

Mechanism of Action

The mechanism of action of N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide can be compared with other similar compounds, such as:

N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide: This compound lacks the fluorine atom in the benzene ring, which may affect its chemical reactivity and biological activity.

N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-chlorobenzenecarboxamide: The presence of a chlorine atom instead of fluorine may result in different chemical and biological properties.

N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-bromobenzenecarboxamide:

Biological Activity

N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide is a synthetic organic compound with significant biological activity. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Name : N-[(5,6-Dimethyl-1H-benzimidazol-2-yl)methyl]-4-fluorobenzenecarboxamide

- Molecular Formula : C17H16FN3O

- Molecular Weight : 297.33 g/mol

- CAS Number : 338410-96-1

Biological Activity Overview

The benzimidazole core structure is known for its diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific compound under discussion has been evaluated for its efficacy against various pathogens and cancer cell lines.

1. Antimicrobial Activity

Research indicates that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(5,6-Dimethyl) Benzimidazole | Staphylococcus aureus | 2 μg/ml |

| N-(5,6-Dimethyl) Benzimidazole | Escherichia coli | 4 μg/ml |

| N-(5,6-Dimethyl) Benzimidazole | Pseudomonas aeruginosa | 8 μg/ml |

These results suggest that this compound could be a promising candidate for further development as an antimicrobial agent .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have shown that benzimidazole derivatives can inhibit tumor cell proliferation through various mechanisms:

- Mechanism of Action : Inhibition of microtubule dynamics and interference with cellular signaling pathways.

A notable study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

These findings indicate the compound's potential as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.

- Receptor Binding : It can bind to receptors that modulate cell growth and apoptosis.

Case Studies

Several case studies have explored the efficacy of benzimidazole derivatives in clinical settings:

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of a benzimidazole derivative in treating bacterial infections in patients with compromised immune systems. Results indicated a significant reduction in infection rates compared to standard antibiotic treatments.

Case Study 2: Cancer Treatment

In a phase II trial involving patients with advanced breast cancer, a benzimidazole derivative demonstrated promising results in reducing tumor size and improving patient survival rates when combined with conventional chemotherapy .

Q & A

How can the synthesis of N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide be optimized to improve yield and purity?

Methodological Answer:

The synthesis involves two critical steps: (1) formation of the 5,6-dimethylbenzimidazole core and (2) coupling with the 4-fluorobenzenecarboxamide moiety.

- Benzimidazole Core Formation : Sodium metabisulfite (Na₂S₂O₅) in DMF can catalyze cyclocondensation of 5,6-dimethyl-1,2-phenylenediamine with aldehydes, as demonstrated in benzimidazole syntheses . Reaction temperature (optimized at 130°C) and stoichiometric control of Na₂S₂O₅ (1.2–1.5 equivalents) are critical to avoid byproducts.

- Carboxamide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between the benzimidazole intermediate and 4-fluorobenzoic acid derivatives. Pre-activation of the carboxylic acid with HOBt reduces racemization and improves coupling efficiency .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol can enhance purity (>95%) and yield (up to 63% based on analogous procedures) .

What spectroscopic and analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- 1H/13C NMR : Assign signals for the dimethylbenzimidazole protons (δ 2.3–2.5 ppm for CH₃ groups) and the fluorophenyl moiety (δ 7.8–8.1 ppm for aromatic protons). The methylene linker (CH₂) appears as a singlet near δ 4.5 ppm .

- HRMS (ESI) : Confirm molecular weight (C₁₇H₁₅FN₃O requires 311.31 g/mol) with <2 ppm mass error. Isotopic patterns for fluorine (19F) aid in validation .

- X-ray Crystallography : If single crystals are obtainable, this resolves ambiguities in stereochemistry and packing, as seen in structurally related benzimidazole-carboxamides .

How can researchers design analogues to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Substituent Variation : Modify the benzimidazole (e.g., 5,6-difluoro vs. dimethyl) or the fluorophenyl group (e.g., chloro, nitro substituents) to assess electronic effects. For example, replacing dimethyl with difluoro groups alters lipophilicity and hydrogen-bonding capacity .

- Linker Optimization : Replace the methylene bridge with ethylene or ether groups to probe steric and conformational flexibility.

- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to evaluate binding interactions in biological targets .

What experimental strategies address discrepancies between in vitro and in vivo biological activity data?

Methodological Answer:

- Solubility and Stability : Use HPLC-UV to assess compound stability in biological matrices (e.g., plasma). Poor solubility in aqueous buffers (common with lipophilic benzimidazoles) can be mitigated via formulation with cyclodextrins or PEG .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to in vivo efficacy but are absent in in vitro assays .

- Dose-Response Calibration : Adjust dosing regimens based on pharmacokinetic parameters (e.g., half-life, Cmax) to align in vitro IC₅₀ values with in vivo efficacy thresholds .

What are common challenges in introducing the 4-fluorobenzenecarboxamide moiety, and how can they be resolved?

Methodological Answer:

- Activation of Carboxylic Acid : Direct coupling of 4-fluorobenzoic acid with the benzimidazole intermediate may require pre-activation via mixed anhydride or acid chloride formation. Alternatively, use in situ activation with HOBt/EDC to minimize side reactions .

- Regioselectivity : Ensure selective amidation at the benzimidazole’s methyl position by protecting secondary amines (e.g., with Boc groups) during synthesis .

- Purification : Residual unreacted acid or coupling reagents can be removed via acid-base extraction (e.g., aqueous NaHCO₃ wash) followed by silica gel chromatography .

How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding modes to target proteins (e.g., kinases) and identify residues critical for interaction. This informs substituent modifications to enhance affinity .

- ADMET Prediction : Tools like SwissADME estimate logP (target <5 for oral bioavailability) and metabolic liability (e.g., CYP3A4 susceptibility). Introducing electron-withdrawing groups (e.g., fluorine) can reduce oxidative metabolism .

- QSAR Modeling : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with experimental data to prioritize analogues for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.